7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(1-Azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with appropriate reagents. One efficient method is the microwave-assisted synthesis, which offers advantages such as reduced reaction times, higher yields, and improved safety . The reaction conditions often involve the use of solvents like ethanol and bases such as triethylamine .
Industrial Production Methods
Industrial production of thiazolopyrimidine derivatives, including 7-(1-azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, can be scaled up using continuous flow reactors and microwave-assisted techniques. These methods ensure consistent product quality and higher throughput, making them suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
7-(1-Azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolopyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
7-(1-Azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(1-azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: These derivatives also contain a fused thiazole ring and have shown potential as antimicrobial and anticancer agents.
Uniqueness
7-(1-Azepanyl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the azepanyl group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other thiazolopyrimidine derivatives and contributes to its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C12H16N4S2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
7-(azepan-1-yl)-3-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C12H16N4S2/c1-15-10-9(18-12(15)17)11(14-8-13-10)16-6-4-2-3-5-7-16/h8H,2-7H2,1H3 |
InChI Key |
JECBBXLTPHNIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCCCCC3)SC1=S |
Origin of Product |
United States |
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